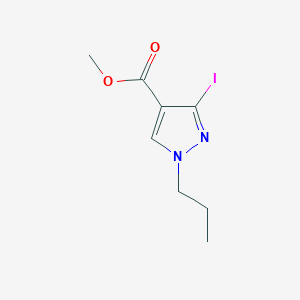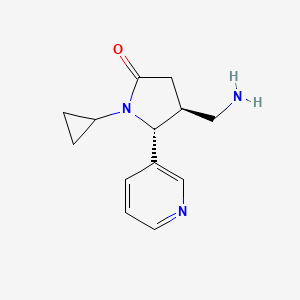
(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one, also known as CP-99,994, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one binds to the NPY Y1 receptor with high affinity and blocks the binding of endogenous NPY. This results in a decrease in the activity of the NPY Y1 receptor and a reduction in the downstream signaling pathways that are involved in the regulation of feeding behavior, anxiety, and stress response.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to reduce food intake and body weight, decrease anxiety-like behavior, and attenuate stress-induced behaviors. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one is its high selectivity for the NPY Y1 receptor, which allows for specific targeting of this receptor in experimental studies. However, it should be noted that the effects of this compound may be influenced by factors such as the route of administration, dose, and species differences.
Orientations Futures
There are several potential future directions for research on (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one. These include further investigation of its effects on feeding behavior and metabolism, exploration of its potential as a treatment for anxiety and stress-related disorders, and examination of its interactions with other neurotransmitter systems. Additionally, the development of more selective and potent NPY Y1 receptor antagonists may lead to improved understanding of the physiological and behavioral functions of this receptor.
Méthodes De Synthèse
The synthesis of (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one involves the reaction of 4-(chloromethyl)pyridine-3-carboxylic acid with (S)-proline methyl ester in the presence of a base catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound in high purity.
Applications De Recherche Scientifique
(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one has been widely used in scientific research as a tool for studying the neurobiology of behavior and cognition. It acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in the regulation of feeding behavior, anxiety, and stress response.
Propriétés
IUPAC Name |
(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2/t10-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORAEQHAFXERPL-GWCFXTLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2903151.png)
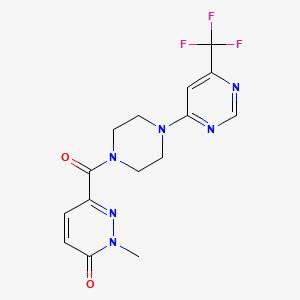
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)
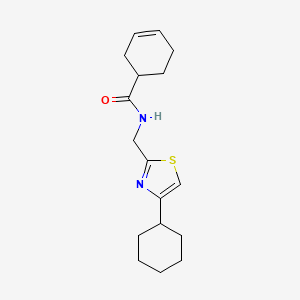

![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)
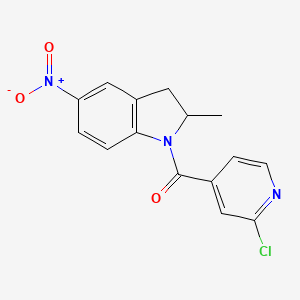
![4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2903164.png)

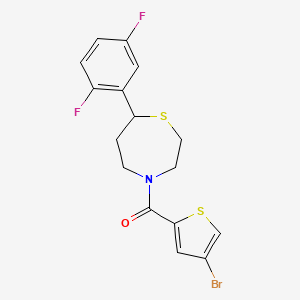
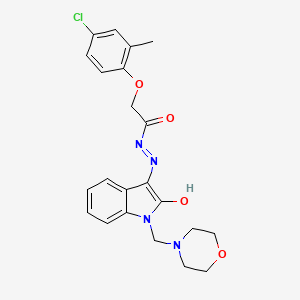
![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)
![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)
